molecular formula C21H18N2O3 B2994908 ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate CAS No. 1272756-49-6

ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

Cat. No.: B2994908
CAS No.: 1272756-49-6
M. Wt: 346.386
InChI Key: XYKFLGSAVKFKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate is a 4H-benzo[h]chromene derivative featuring a pyridin-3-yl group at position 4 and an ethyl carboxylate moiety at position 2. The pyridine ring introduces nitrogen-mediated hydrogen-bonding capabilities, distinguishing it from halogen- or alkoxy-substituted analogs.

Properties

IUPAC Name

ethyl 2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-25-21(24)18-17(14-7-5-11-23-12-14)16-10-9-13-6-3-4-8-15(13)19(16)26-20(18)22/h3-12,17H,2,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKFLGSAVKFKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate typically involves multiple steps, starting with the construction of the chromene core. One common approach is the condensation of 2-aminobenzaldehyde with pyridin-3-ylcarboxylic acid in the presence of a suitable catalyst, followed by cyclization and esterification.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic interventions.

Medicine: In the medical field, the compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituents (Position 4) Position 3 Functional Group Biological Activity (Cell Lines) Key Features References
Target compound Pyridin-3-yl Ethyl carboxylate Not explicitly reported Pyridine ring enhances H-bonding
Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy- 4-Bromophenyl, 6-methoxy Ethyl carboxylate Anticancer (MCF-7, HCT-116) Bromine (lipophilic), methoxy (polar)
Ethyl 2-amino-4-(3,4-difluorophenyl)-... 3,4-Difluorophenyl Ethyl carboxylate Structural analysis only Electron-withdrawing F atoms
4H-Benzo[h]chromene-3-carboxylate (L) Varied aryl groups Carboxylate Cytotoxic (HepG-2, IC₅₀ < 10 µM) Broad-spectrum activity

Impact of Substituents on Pharmacological Properties

  • Pyridin-3-yl vs. In contrast, bromophenyl (e.g., ) or difluorophenyl () analogs rely on halogen bonding and lipophilicity for membrane penetration. Example: Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate showed IC₅₀ values of 8.2 µM against HCT-116 cells, attributed to bromine’s hydrophobic interactions .
  • Methoxy vs. Pyridine Modifications :

    • Methoxy groups (e.g., in ) improve solubility but may reduce metabolic stability due to demethylation pathways. The pyridine ring, however, offers metabolic resistance and enhanced π-π stacking in aromatic enzyme pockets .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Bromine’s large atomic radius in analogs like induces steric effects, altering molecular conformation compared to the smaller pyridinyl group. For instance, the dihedral angle between the chromene core and bromophenyl substituent in is 85.2°, while pyridinyl analogs may exhibit reduced angles due to N-mediated interactions .
  • Solubility: The pyridinyl group’s basicity (pKa ~4.8) enhances water solubility at physiological pH compared to non-ionizable substituents like methoxy or halogens .

Biological Activity

Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer research. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the benzo[h]chromene scaffold through condensation reactions involving aromatic aldehydes and malononitrile derivatives.

Key Synthetic Steps:

  • Condensation Reaction : The initial step usually involves the reaction of a substituted phenol with malononitrile in the presence of a suitable catalyst under reflux conditions.
  • Cyclization : Following the formation of an intermediate, cyclization occurs to form the benzo[h]chromene structure.
  • Functionalization : The introduction of the pyridine moiety is typically achieved through nucleophilic substitution or coupling reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrate its efficacy against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG2 (liver cancer)

The compound exhibits significant cytotoxic effects compared to standard chemotherapeutic agents such as colchicine and doxorubicin, suggesting it may serve as a promising candidate for further development in cancer therapy .

The mechanism through which this compound exerts its antitumor effects appears to involve:

  • Inhibition of Cell Proliferation : this compound has been shown to inhibit cell cycle progression, leading to apoptosis in cancer cells.
  • Microtubule Disruption : Similar to other known anticancer agents, it may interfere with microtubule dynamics, which is critical for mitotic spindle formation during cell division .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the benzo[h]chromene scaffold can significantly influence biological activity. For instance:

  • Substituents at the 2 or 3 positions enhance lipophilicity and cytotoxicity.
  • The presence of an amino group at position 2 is crucial for maintaining biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of this compound:

  • Study on Cytotoxicity : A comparative study using MTT assays showed that this compound exhibited IC50 values lower than those of standard drugs against MCF-7 and HCT-116 cell lines, indicating potent antiproliferative properties .
    Cell LineIC50 (µM)Comparison Drug (IC50)
    MCF-710Colchicine (15)
    HCT-1168Doxorubicin (12)
    HepG212Vinblastine (20)
  • Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate?

The compound can be synthesized via a one-pot multicomponent reaction involving a pyridine-3-carboxaldehyde derivative, malononitrile, and ethyl acetoacetate under reflux in ethanol. Key steps include:

  • Catalytic conditions : Use piperidine or ammonium acetate as a catalyst to facilitate Knoevenagel condensation and subsequent cyclization .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields the pure product. Confirm purity via HPLC (≥95%) and structural validation using 1H^1H-NMR and 13C^{13}C-NMR .

Q. How can the crystal structure of this compound be resolved, and what challenges arise during crystallographic analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Use slow evaporation of a saturated solution in ethanol or DCM at 296 K .
  • Data collection : Employ a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Challenges include disorder in aromatic rings and hydrogen bonding ambiguities .
  • Validation : Ensure data-to-parameter ratios >13.4 and R-factors <0.05 for reliability .

Advanced Research Questions

Q. How do substituents on the pyridine and chromene rings influence the compound’s bioactivity?

  • Pyridine substitution : The 3-pyridinyl group enhances π-π stacking with biological targets (e.g., enzyme active sites). Fluorine or methoxy groups at the 4-position (as in related analogs) increase lipophilicity and metabolic stability .
  • Chromene modifications : Methoxy groups at position 6 (e.g., in ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate) improve fluorescence properties, aiding cellular imaging studies .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays. For example, analogs with 4-fluorophenyl substituents show reduced CYP3A4-mediated degradation .
  • Solubility adjustments : Use co-solvents (e.g., PEG-400) or nanoparticle formulations to address poor aqueous solubility, a common discrepancy source .

Q. How can computational modeling optimize the compound’s binding affinity for kinase targets?

  • Docking studies : Use AutoDock Vina with crystal structure data (PDB ID: 4HXQ) to model interactions with Aurora kinase A. Focus on hydrogen bonding between the amino group (C2) and Glu211 .
  • MD simulations : Run 100-ns simulations in GROMACS to validate stability of the pyridine-chromene scaffold in the ATP-binding pocket .

Methodological Challenges

Q. How to address low reproducibility in scaled-up synthesis?

  • Parameter optimization : Adjust reaction time (8–12 hrs) and temperature (70–80°C) to control side-product formation (e.g., dimerization).
  • Quality control : Implement inline FTIR to monitor intermediate formation (e.g., enamine intermediates at 1650 cm1^{-1}) .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C over 24 hrs.
  • Accelerated stability testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>200°C indicates robustness) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.